![molecular formula C6H5BrN4 B1376063 5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine CAS No. 1086064-35-8](/img/structure/B1376063.png)

5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine

Overview

Description

“5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine” is a chemical compound with the molecular formula C5H3BrN4 . It is a derivative of pyrazolo[3,4-b]pyridine, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine”, involves scaffold hopping and computer-aided drug design . The process includes dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF and then heating at 60°C for 12 hours .

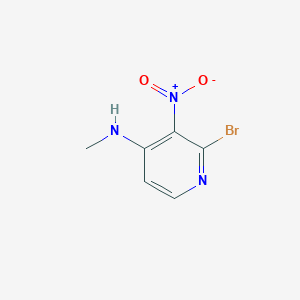

Molecular Structure Analysis

The molecular structure of “5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine” consists of a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position . The InChI string representation of the molecule is InChI=1S/C5H3BrN4/c6-4-2-7-5-3 (9-4)1-8-10-5/h1-2H, (H,7,8,10) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine” include a molecular weight of 199.01 g/mol, an XLogP3-AA of 0.9, one hydrogen bond donor count, three hydrogen bond acceptor count, and zero rotatable bond count . The exact mass and monoisotopic mass are both 197.95411 g/mol .

Scientific Research Applications

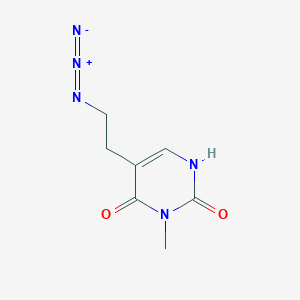

Heterocyclic Amplifiers of Phleomycin

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine has been explored in the synthesis of heterocyclic compounds. One such study involved the preparation of 1H-imidazo[4,5-b]pyrazines and pyrazino[2,3-b]pyrazines using 5-bromo-3-methylaminopyrazin-2-amine. These compounds showed modest activity as amplifiers of phleomycin, an antibiotic used in cancer treatment (Barlin & Ireland, 1984).

Synthesis of Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines

Another research direction involves the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines. These compounds were synthesized by reacting 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with various α-halocarbonyl compounds. The newly synthesized compounds are anticipated to have pharmacological applications in the future (El‐Dean et al., 2018).

Anticancer and Antimicrobial Agents

5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated as potential anticancer and antimicrobial agents. These compounds exhibited significant activities against various pathogenic strains of bacteria and fungi, and some showed promising anticancer action against colon and breast cancer cells (Zaki et al., 2020).

Antifungal Activity

Research has also been conducted on the synthesis of new pyrazolo[3,4-b]pyrazines and related heterocycles to explore their antifungal activity. Some of the prepared compounds demonstrated modest antifungal properties (El‐Emary et al., 1998).

Photovoltaic Devices

In the field of materials science, thieno[3,4-b]pyrazine-based monomers have been synthesized for use in photovoltaic devices. These monomers were copolymerized with donor segments to create copolymers, which demonstrated varied photovoltaic performance based on their energy levels (Zhou et al., 2010).

Future Directions

The future directions for “5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine” and its derivatives could involve further exploration of their potential as TRK inhibitors . This could include more detailed studies on their synthesis, biological evaluation, and potential applications in the treatment of diseases associated with TRK overexpression, such as cancer .

properties

IUPAC Name |

5-bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c1-3-5-6(11-10-3)8-2-4(7)9-5/h2H,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSUPLOCAWOOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)N=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857313 | |

| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086064-35-8 | |

| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)

![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)

![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)

![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)